![molecular formula C10H12ClN3O2 B1354558 Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate CAS No. 39715-99-6](/img/structure/B1354558.png)
Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate
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Overview
Description
Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrimidines with suitable reagents in the presence of a base, such as sodium methoxide, under reflux conditions . The cyclization process often involves the formation of a six-membered ring containing nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow it to interact with various biological targets, particularly in the realm of cancer research.
Case Studies:
- A study highlighted the compound's ability to act as an inhibitor for histone lysine demethylases (KDMs), which are implicated in the progression of several cancers. The compound demonstrated significant binding affinity to KDM4 and KDM5 subfamilies, suggesting its potential role in epigenetic regulation and cancer therapy .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activity. For instance, modifications at the nitrogen and carbon positions can yield compounds with improved selectivity and potency against specific cancer cell lines.
Synthesis Pathways:
- The synthesis of derivatives often involves nucleophilic substitution reactions and cyclization processes, where this compound acts as a core scaffold. This allows for the introduction of diverse functional groups that can modulate biological activity .
Antimicrobial Activity
Research has also indicated that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showcasing promising results that could lead to the development of new antibiotics .
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler structure with similar pharmacological properties.
Pyridazinone: Contains an additional oxygen atom, leading to different biological activities.
Uniqueness
Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is unique due to its specific substitution pattern and the presence of a chloro group, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate (CAS No. 39715-99-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H12ClN3O2
- Molar Mass : 241.67 g/mol
- Density : 1.343 g/cm³ (predicted)
- Melting Point : 105-107 °C
- Boiling Point : 424.3 °C (predicted)
- pKa : 1.44 (predicted)
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from pyridazine derivatives. The synthetic pathway generally includes:
- Formation of the pyridazine ring.
- Chlorination at the 3-position.
- Esterification to yield the ethyl ester.
Anticancer Activity
Research indicates that compounds similar to ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine exhibit significant anticancer properties. For instance, derivatives with modifications at the N8 position have shown enhanced activity against various cancer cell lines, suggesting a structure-activity relationship that could be exploited for therapeutic purposes .
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes involved in cancer progression and inflammation. In particular, it may target kinases and other proteins that play critical roles in cellular signaling pathways related to tumor growth and metastasis.
Case Studies
- In Vitro Studies : In a study assessing the biological activity of related pyridazine compounds, ethyl 3-chloro-7,8-dihydropyrido derivatives demonstrated potent inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways that are often dysregulated in cancer cells. Specifically, it may interfere with tyrosine kinase activity and other related pathways involved in cellular proliferation and survival .
Research Findings
Properties
IUPAC Name |
ethyl 3-chloro-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-16-10(15)14-4-3-8-7(6-14)5-9(11)13-12-8/h5H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSCICINBIBEOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=NN=C(C=C2C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503336 |
Source
|
Record name | Ethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39715-99-6 |
Source
|
Record name | Ethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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